molecular formula C7H6BrF2NO B2666638 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- CAS No. 891856-12-5

2-Pyridineethanol, 6-bromo-beta,beta-difluoro-

Cat. No.: B2666638
CAS No.: 891856-12-5
M. Wt: 238.032
InChI Key: RFOREUQLAGTLDS-UHFFFAOYSA-N
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Description

2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is a chemical compound characterized by the presence of a pyridine ring substituted with a bromine atom at the 6th position and two fluorine atoms at the beta position of the ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- typically involves the bromination and fluorination of pyridine derivatives. One common method includes the use of bromine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol, 6-bromo-beta,beta-difluoro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce various pyridine derivatives.

Scientific Research Applications

2-Pyridineethanol, 6-bromo-beta,beta-difluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineethanol, 5-bromo-beta,beta-difluoro-: Similar structure but with bromine at the 5th position.

    2-Pyridineethanol, 6-chloro-beta,beta-difluoro-: Chlorine substituent instead of bromine.

    2-Pyridineethanol, 6-bromo-beta,beta-dichloro-: Chlorine substituents instead of fluorine.

Uniqueness

2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-6-3-1-2-5(11-6)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOREUQLAGTLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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